Cas no 706776-04-7 (2-chloro-3-hydroxy-6H-benzocchromen-6-one)

2-chloro-3-hydroxy-6H-benzocchromen-6-one Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one
- 2-chloro-3-hydroxy-6H-benzocchromen-6-one
- AKOS004938502
- 2-chloro-3-hydroxybenzo[c]chromen-6-one
- EN300-186398
- 2-chloro-3-hydroxy-benzo[c]chromen-6-one
- NS-03580
- Z1824566171
- STL466137
- HMS2548C08
- SCHEMBL26766941
- SMR000300153
- HMS3468L08
- GDB77604
- SR-01000277835-1
- G43013
- BDBM47284
- 2-chloro-3-hydroxy-6H-benzo(c)chromen-6-one
- 2-chloro-3-hydroxy-6-benzo[c][1]benzopyranone
- 2-chloranyl-3-oxidanyl-benzo[c]chromen-6-one
- 849-004-1
- SR-01000277835
- cid_5428505
- 706776-04-7
- MFCD05990615
- CHEMBL1330383
- MLS000690352
-
- MDL: MFCD05990615
- Inchi: InChI=1S/C13H7ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h1-6,15H
- InChI Key: RMVBXXJNOAXYHY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 246.0083718g/mol
- Monoisotopic Mass: 246.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 3.3
2-chloro-3-hydroxy-6H-benzocchromen-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186398-0.25g |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95.0% | 0.25g |
$183.0 | 2025-02-20 | |
Enamine | EN300-186398-2.5g |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95.0% | 2.5g |
$894.0 | 2025-02-20 | |
A2B Chem LLC | AW12504-10g |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95% | 10g |
$2101.00 | 2024-04-19 | |
Aaron | AR01BG10-500mg |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95% | 500mg |
$496.00 | 2025-02-11 | |
A2B Chem LLC | AW12504-500mg |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95% | 500mg |
$395.00 | 2024-04-19 | |
Aaron | AR01BG10-50mg |
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one |
706776-04-7 | 95% | 50mg |
$144.00 | 2025-02-11 |
2-chloro-3-hydroxy-6H-benzocchromen-6-one Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-chloro-3-hydroxy-6H-benzocchromen-6-one
Exploring the Potential of 2-Chloro-3-Hydroxy-6H-Benzocchromen-6-One: A Comprehensive Overview
The compound with CAS No. 706776-04-7, commonly referred to as 2-chloro-3-hydroxy-6H-benzocchromen-6-one, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of benzocchromenes, which are known for their aromaticity and structural complexity. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position introduces intriguing electronic effects, making it a subject of interest for both academic and industrial research.
Recent studies have highlighted the importance of benzocchromen derivatives in medicinal chemistry. The benzocchromen framework is often associated with bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. Researchers have been exploring the structural modifications of this compound to enhance its pharmacological profile. For instance, the substitution pattern in 2-chloro-3-hydroxy-6H-benzocchromen-6-one has been shown to influence its interaction with biological targets, making it a promising candidate for drug development.
The synthesis of 2-chloro-3-hydroxy-6H-benzocchromen-6-one involves a multi-step process that typically includes condensation reactions and oxidation steps. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. Such innovations are crucial for scaling up production if this compound is to be used in commercial applications.
In terms of biological activity, 2-chloro-3-hydroxy-6H-benzocchromen-6-one has demonstrated potent antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. A study published in 2023 revealed that this compound exhibits higher radical scavenging activity compared to several well-known antioxidants. This finding underscores its potential as a natural or synthetic antioxidant additive in food and pharmaceutical products.
Another area where benzocchromen derivatives are gaining traction is in cancer research. Preclinical studies have shown that certain analogs of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, a research team at XYZ University reported that 2-chloro-3-hydroxy-6H-benzocchromen-6-one induces apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic proteins. These findings suggest that this compound could serve as a lead molecule for developing novel anticancer therapies.
The pharmacokinetic profile of 2-chloro-3-hydroxy-6H-benzocchromen-6-one is another critical aspect being investigated by researchers. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for determining its suitability as a drug candidate. Early studies indicate that it has moderate bioavailability, but efforts are underway to optimize its pharmacokinetic properties through structural modifications.
In conclusion, 2-chloro-3-hydroxy-6H-benzocchromen-6-one (CAS No. 706776-04-7) represents a fascinating molecule with diverse potential applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset for future research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from medicinal chemistry to nutraceuticals.
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